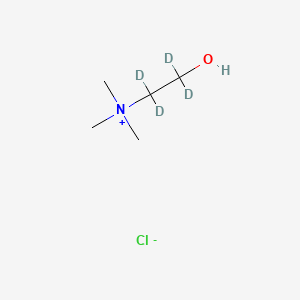

Choline-1,1,2,2-D4 chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

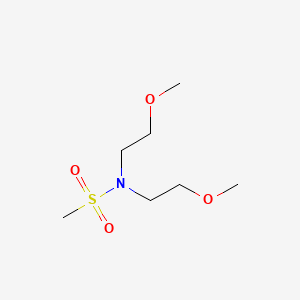

Choline-1,1,2,2-D4 chloride is a quaternary ammonium salt, consisting of choline cations and chloride anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It is also known as (CH3)3N (Cl)CD213CD2OH .

Synthesis Analysis

The synthesis of Choline-1,1,2,2-D4 chloride involves the dimerization of a metal complex through thermally induced single-crystal-to-single-crystal transformation or a mechanochemical reaction .Molecular Structure Analysis

The molecular structure of Choline-1,1,2,2-D4 chloride is represented by the linear formula: (CH3)3N (Cl)CD213CD2OH . Quantum chemical calculations have been carried out to study the structure and interactions in a number of complexes containing a choline cation, a chloride anion, and urea molecules .Chemical Reactions Analysis

The Walden rule has been used to identify the position of the 1 ChCl:2 urea ionic liquid among other types of liquids .Physical And Chemical Properties Analysis

The physical properties of Choline-1,1,2,2-D4 chloride, in terms of viscosity, conductivity, and density as a function of temperature, have been investigated intensively . The melting point of this ionic liquid initiated at around 17°C and finalized at around 25°C .Wissenschaftliche Forschungsanwendungen

Choline-1,1,2,2-D4 Chloride: A Comprehensive Analysis of Scientific Research Applications

Metal Complex Dimerization: Choline-1,1,2,2-D4 chloride can be utilized in the dimerization of metal complexes. This process involves a thermally induced single-crystal-to-single-crystal transformation or a mechanochemical reaction .

Eutectic Solvents in Organic Synthesis: This compound may serve as a hydrogen bond donor (HBD) in eutectic solvents for organic synthesis. It has been studied for its efficiency in forming pyridinium and quinoline hydrazones .

Ionic Liquids for Thermal Analysis: The thermal and structural properties of choline chloride-based ionic liquids are of interest. These properties include viscosity, conductivity, and density as a function of temperature .

4. Deep Eutectic Solvents (DES) with Nanomaterials Choline-1,1,2,2-D4 chloride could potentially be used in DESs combined with nanomaterials like boron nitride nanotubes to explore new material properties .

5. Synthesis of Natural Deep Eutectic Solvents (NaDES) It can be involved in synthesizing NaDES using direct heating techniques from different combinations of choline chloride with various organic compounds .

Wirkmechanismus

Target of Action

Choline-1,1,2,2-D4 chloride, a stable isotope-labeled form of choline, primarily targets choline transporters and choline metabolizing enzymes . Choline is a basic constituent of lecithin found in many plants and animal organs . It is important as a precursor of acetylcholine, a key neurotransmitter, and plays a crucial role in various metabolic processes and lipid metabolism .

Mode of Action

Choline-1,1,2,2-D4 chloride interacts with its targets by being absorbed and metabolized in the body . It is used as a tracer to study the behavior and metabolic pathways of biomolecules . As a stable isotope-labeled compound, it can be tracked through metabolic, uptake, and transport processes .

Biochemical Pathways

Choline-1,1,2,2-D4 chloride is involved in the choline metabolic pathway . It is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .

Pharmacokinetics

Studies on choline, the parent compound, suggest that it follows a circadian rhythm in the body . The absorption, distribution, metabolism, and excretion (ADME) properties of Choline-1,1,2,2-D4 chloride are expected to be similar to those of choline .

Result of Action

The molecular and cellular effects of Choline-1,1,2,2-D4 chloride are primarily related to its role in cell membrane synthesis and neurotransmitter production . It contributes to the structural integrity of cell membranes and the production of acetylcholine, a key neurotransmitter .

Zukünftige Richtungen

The liquid structure of the archetypal Deep Eutectic Solvent (DES) reline, a 1:2 molar mixture of choline chloride and urea, has been determined . This is the first reported liquid-phase neutron diffraction experiment on a cholinium DES . The findings from this study have important implications in the future development of these 'designer solvents’ .

Eigenschaften

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Choline-1,1,2,2-D4 chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)